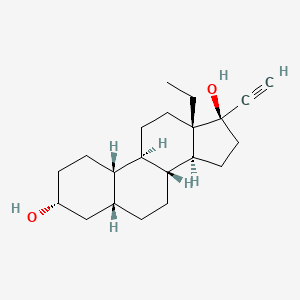

3alpha,5beta-Tetrahydronorgestrel

Vue d'ensemble

Description

3alpha,5beta-Tetrahydronorgestrel is a synthetic steroidal compound that belongs to the class of progestins. It is structurally related to norgestrel, a well-known progestin used in various hormonal contraceptives. The compound exhibits unique pharmacological properties, making it a subject of interest in scientific research and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,5beta-Tetrahydronorgestrel typically involves the reduction of norgestrel. The process includes the following steps:

Reduction of Norgestrel: Norgestrel is subjected to catalytic hydrogenation using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere. This step reduces the double bonds in the norgestrel molecule, resulting in the formation of this compound.

Purification: The crude product is purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions: 3alpha,5beta-Tetrahydronorgestrel undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or alcohols.

Reduction: Further reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of fully reduced steroids.

Substitution: Formation of ester or ether derivatives.

Applications De Recherche Scientifique

3alpha,5beta-Tetrahydronorgestrel has diverse applications in scientific research:

Chemistry: Used as a reference compound in the study of steroidal chemistry and synthesis.

Biology: Investigated for its effects on cellular processes and hormone receptor interactions.

Medicine: Explored for potential therapeutic applications, including hormonal regulation and contraceptive development.

Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other steroidal compounds.

Mécanisme D'action

The mechanism of action of 3alpha,5beta-Tetrahydronorgestrel involves its interaction with progesterone receptors. Upon binding to these receptors, the compound modulates gene expression and cellular responses, leading to its progestogenic effects. The molecular targets include various enzymes and signaling pathways involved in reproductive and metabolic processes.

Comparaison Avec Des Composés Similaires

Norgestrel: The parent compound from which 3alpha,5beta-Tetrahydronorgestrel is derived.

Levonorgestrel: A stereoisomer of norgestrel with similar progestogenic activity.

3alpha-Androstanediol: A structurally related steroid with distinct biological activities.

Comparison:

Norgestrel and Levonorgestrel: Both compounds exhibit strong progestogenic activity and are widely used in hormonal contraceptives. This compound, while related, has unique pharmacological properties due to its specific stereochemistry.

3alpha-Androstanediol: Although structurally similar, 3alpha-Androstanediol acts primarily as a neurosteroid and modulates different receptors compared to this compound.

Activité Biologique

3alpha,5beta-Tetrahydronorgestrel (THN) is a significant metabolite of norgestrel, a synthetic progestin commonly used in contraceptive formulations. Understanding the biological activity of THN is crucial for evaluating its pharmacological effects and potential therapeutic applications. This article reviews the biological activity of THN, supported by data tables, case studies, and detailed research findings.

This compound has the chemical formula C21H32O2 and is classified as a progestin. It is primarily formed through the metabolism of norgestrel in the human body, particularly after oral administration. The compound is known for its role in modulating reproductive processes.

Metabolism and Excretion

Research indicates that THN is a major urinary metabolite of norgestrel. Following administration, THN is predominantly excreted in urine, with studies showing that it represents a significant portion of the total metabolites detected. The metabolic pathway involves the reduction of norgestrel, leading to various metabolites including THN and other hydroxylated forms .

Biological Activity

Mechanism of Action:

THN exhibits biological activity primarily through its interaction with progesterone receptors. It influences cellular processes associated with reproduction, such as ovulation inhibition and menstrual cycle regulation. The compound's ability to bind to progesterone receptors makes it effective in modulating gene expression related to reproductive functions.

In Vitro Studies:

In vitro studies have demonstrated that THN can stimulate the proliferation of MCF-7 breast cancer cells at specific concentrations. This effect can be blocked by antioestrogens, indicating that its action may involve estrogen receptor pathways . The stimulation of cell growth was noted at concentrations as low as M, suggesting a potent biological effect at low doses.

Comparative Metabolism

A comparative analysis of the metabolism rates between different isomers of norgestrel reveals that this compound is formed more readily from the biologically active l-norgestrel compared to its inactive d-isomer. This differential metabolism highlights the significance of stereochemistry in the biological efficacy of progestins .

| Compound | Metabolism Rate | Biological Activity |

|---|---|---|

| L-Norgestrel | Rapid | Active in stimulating cell growth |

| D-Norgestrel | Slow | Inactive |

| 3alpha,5beta-THN | Major metabolite | Active; stimulates MCF-7 cells |

Case Studies

Several case studies have been conducted to explore the effects of norgestrel and its metabolites on human health:

-

Contraceptive Efficacy:

A study involving women using norgestrel-based contraceptives found that THN levels correlated with contraceptive efficacy. Higher urinary concentrations of THN were associated with more effective ovulation suppression . -

Hormonal Regulation:

Another case study examined women with menstrual disorders treated with norgestrel. Results indicated significant improvements in symptoms correlated with increased levels of THN in urine samples post-treatment . -

Breast Cancer Research:

Research on MCF-7 cells indicated that THN could promote cell proliferation through estrogen receptor activation. This finding raises questions about the potential implications for breast cancer treatment and highlights the need for further investigation into its role in hormone-sensitive cancers .

Propriétés

IUPAC Name |

(3R,5R,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14-19,22-23H,3,5-13H2,1H3/t14-,15-,16+,17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHVTSMKEGKAHY-UJCQGIJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858459 | |

| Record name | (3R,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19351-16-7 | |

| Record name | 3alpha,5beta-Tetrahydronorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.ALPHA.,5.BETA.-TETRAHYDRONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3XXV841P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is 3alpha,5beta-Tetrahydronorgestrel formed in the body?

A1: this compound is a major metabolite of the synthetic progestin norgestrel. Specifically, it is formed when D-norgestrel undergoes reduction at the 4-en-3-one group in ring A. This metabolic pathway was observed in a study where researchers administered radiolabeled D-norgestrel to human subjects and analyzed the resulting urinary metabolites [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.